molecular formula C8H15NO2 B12581196 (1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid CAS No. 309757-09-3

(1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid

Cat. No.: B12581196
CAS No.: 309757-09-3
M. Wt: 157.21 g/mol
InChI Key: VFTCZGKOTNJNAW-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of scientific research. The compound’s unique stereochemistry, with the (1R,2S) configuration, makes it an interesting subject for studies in asymmetric synthesis and its applications in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid typically involves asymmetric synthesis techniques. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the use of diazo compounds, ylides, and carbene intermediates for alkene cyclopropanation .

Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of axially chiral nucleophilic glycine equivalents in a two-step S_N2 and S_N2’ alkylation process has been reported to yield high diastereoselectivity and excellent yields . This method is particularly advantageous for large-scale production due to its reliability and ease of scalability.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its chiral centers and the presence of functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-2-ethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Properties

CAS No.

309757-09-3

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1R,2S)-1-amino-2-ethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-6-4-3-5-8(6,9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8+/m0/s1

InChI Key

VFTCZGKOTNJNAW-POYBYMJQSA-N

Isomeric SMILES

CC[C@H]1CCC[C@@]1(C(=O)O)N

Canonical SMILES

CCC1CCCC1(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.